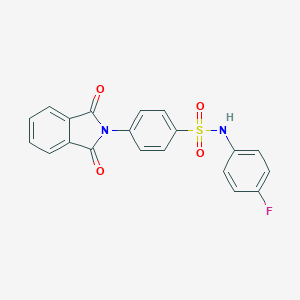

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide

Description

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound is officially designated as 4-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide according to computational nomenclature systems, reflecting its structural components in a hierarchical manner that prioritizes the sulfonamide functionality as the principal functional group. The Chemical Abstracts Service has assigned this compound the registry number 331433-69-3, establishing its unique chemical identity within the global chemical database.

The molecular formula C20H13FN2O4S encapsulates the elemental composition, indicating the presence of twenty carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight of 396.4 grams per mole positions this compound within the medium molecular weight range typical of small molecule pharmaceutical agents. The International Chemical Identifier key HLZDZILYFKZQFI-UHFFFAOYSA-N provides a unique digital fingerprint that enables unambiguous identification across chemical databases and computational platforms.

The Simplified Molecular Input Line Entry System representation C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F demonstrates the connectivity pattern and stereochemical relationships within the molecular structure. This linear notation system facilitates computational analysis and structural comparisons with related compounds in medicinal chemistry databases.

Historical Context in Sulfonamide Derivative Research

The historical development of sulfonamide compounds traces back to the pioneering work of Gerhard Domagk in the 1930s, whose discovery of Prontosil marked the beginning of the antibiotic era and established sulfonamides as the first systematic antimicrobial agents. Domagk's research at the Bayer subsidiary of Interessengemeinschaft Farbenindustrie involved systematic screening of azo-containing dyes for antibacterial properties, ultimately leading to the identification of Prontosil as an effective treatment for streptococcal infections. The compound was first tested successfully on mice infected with streptococci in 1931, and by December 1932, Prontosil demonstrated remarkable efficacy in preventing fatal infections in both mice and rabbits.

The revolutionary nature of Domagk's discovery became evident when his six-year-old daughter, Hildegard, contracted a severe streptococcal infection from an unsterilized needle and was successfully treated with Prontosil, though she experienced permanent skin discoloration as a side effect. This personal validation of the compound's efficacy underscored the transformative potential of sulfonamide therapy. Domagk's contributions to medicine were recognized with the Nobel Prize in 1939, although German authorities forced him to reject the award until 1947.

The mechanistic understanding of sulfonamide action was further elucidated in 1935 when researchers at the Pasteur Institute, led by Bovet's group, discovered that 4-aminobenzenesulfonamide (sulfanilamide) possessed equivalent efficacy to Prontosil. This finding revealed that Prontosil functioned as a prodrug, undergoing reductive cleavage of the azo bond to release the active sulfanilamide moiety. The recognition that a simpler molecular structure could achieve comparable therapeutic effects opened new avenues for rational drug design and the development of sulfonamide derivatives with enhanced properties.

The expansion of sulfonamide research throughout the late 1930s and 1940s led to the development of numerous derivatives, including 4-sulfapyridine, which became the first sulfonamide capable of effectively treating bacterial pneumonia. The clinical success of 4-sulfapyridine was dramatically demonstrated when it was used to treat Winston Churchill's potentially lethal pneumonia in late 1943, further cementing the reputation of sulfonamides as life-saving therapeutic agents. The mechanism of action was subsequently understood to involve competitive inhibition of para-aminobenzoic acid in bacterial folate biosynthesis, disrupting essential metabolic processes required for bacterial growth and replication.

Structural Significance of Phthalimide-Benzenesulfonamide Hybridization

The structural hybridization of phthalimide and benzenesulfonamide moieties in this compound represents a sophisticated approach to molecular design that combines the pharmacological properties of two distinct bioactive scaffolds. The phthalimide component contributes a rigid, planar aromatic system with dual carbonyl functionalities that can participate in hydrogen bonding interactions and π-π stacking with biological targets. Research has demonstrated that phthalimide derivatives exhibit diverse pharmacological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and antitumor properties, making this scaffold particularly valuable in medicinal chemistry applications.

The incorporation of fluorine substitution at the para position of the phenyl ring attached to the sulfonamide nitrogen introduces several advantageous properties that enhance the compound's pharmaceutical profile. Fluorine substitution typically increases metabolic stability by strengthening carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. Additionally, the electronegativity of fluorine can modulate the electronic distribution throughout the molecule, potentially influencing binding affinity and selectivity for biological targets. Studies of 4-fluorophthalimide derivatives have shown that bioisosteric replacement with fluorine can maintain or enhance biological activity while improving pharmacokinetic properties.

The benzenesulfonamide moiety provides a well-established pharmacophore that has been extensively validated in numerous therapeutic applications, including carbonic anhydrase inhibition, antimicrobial activity, and anti-inflammatory effects. The sulfonamide group's ability to form hydrogen bonds through both its nitrogen and oxygen atoms enables versatile interactions with protein binding sites, while the aromatic benzene ring provides hydrophobic contacts and potential π-π interactions. Research on sulfonamide derivatives containing phthalimide functionality has demonstrated that such hybrid structures can exhibit enhanced biological activity compared to their individual components.

The synthetic accessibility of phthalimide-benzenesulfonamide hybrids has been demonstrated through efficient condensation reactions between phthalic anhydride derivatives and appropriately substituted anilines under mild conditions. These synthetic approaches typically employ glacial acetic acid as both solvent and catalyst, with reaction temperatures ranging from ambient to reflux conditions depending on the specific substitution patterns. The yields of such reactions generally range from 50-65 percent, indicating reasonable synthetic efficiency for pharmaceutical development purposes.

| Structural Component | Contribution to Activity | Key Properties |

|---|---|---|

| Phthalimide Core | Anticonvulsant, antimicrobial | Rigid planar structure, dual carbonyls |

| Benzenesulfonamide | Enzyme inhibition, antimicrobial | Hydrogen bonding capability |

| 4-Fluorophenyl | Enhanced stability, selectivity | Bioisosteric replacement effects |

The molecular architecture of this compound creates multiple potential binding modes with biological targets through its diverse array of functional groups. The phthalimide carbonyl groups can serve as hydrogen bond acceptors, while the sulfonamide nitrogen can function as both donor and acceptor depending on the protonation state. The aromatic rings provide extensive opportunities for hydrophobic interactions and π-π stacking with aromatic amino acid residues in protein binding sites. This structural complexity enables the compound to potentially interact with multiple biological targets, suggesting broad pharmacological utility.

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O4S/c21-13-5-7-14(8-6-13)22-28(26,27)16-11-9-15(10-12-16)23-19(24)17-3-1-2-4-18(17)20(23)25/h1-12,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZDZILYFKZQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A modified procedure from involves dissolving 3-bromobenzenesulfonyl chloride (25.5 g, 0.1 mol) in dichloromethane (150 mL) with sodium bicarbonate (17 g, 0.2 mol) as a base. 4-Fluoroaniline (22.6 g, 0.2 mol) is added dropwise, and the mixture is stirred overnight at room temperature. The organic layer is separated, washed with 3M HCl, dried, and concentrated to yield N-(4-fluorophenyl)benzenesulfonamide in near-quantitative yield. This method is scalable and avoids harsh conditions, making it suitable for industrial applications.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Key Observations:

-

Microwave synthesis offers the highest yield (97%) and shortest reaction time.

-

Phthalic anhydride in acetic acid is less efficient but avoids high-boiling solvents like DMF.

Characterization and Analytical Data

Physical Properties

Spectroscopic Data

Chemical Reactions Analysis

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives, including the compound . Research indicates that these compounds can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX has been linked to reduced tumor growth and increased apoptosis in cancer cells. For instance, a study demonstrated that certain derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potency .

Carbonic Anhydrase Inhibition

The compound has been investigated for its inhibitory effects on various carbonic anhydrase isoforms. The selectivity for CA IX over other isoforms such as CA II is particularly notable, making it a candidate for targeted cancer therapies. The ability to inhibit bacterial growth by targeting carbonic anhydrases also presents a dual application in both oncology and microbiology .

Bacterial Inhibition

In addition to its anticancer properties, this compound exhibits significant antibacterial activity. Studies have shown that derivatives can inhibit bacterial growth effectively at concentrations as low as 50 μg/mL , with notable effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The anti-biofilm activity of these compounds further enhances their potential as therapeutic agents against persistent bacterial infections .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles. This is crucial for drug development as it indicates good absorption and distribution characteristics while minimizing toxicity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Role of the 4-Fluorophenyl Group

Fluorine’s electronegativity may stabilize interactions with hydrophobic enzyme pockets, a feature critical in tyrosine kinase inhibitors .

Sulfonamide vs. Hydrazide/Acetamide Derivatives

- 6P (benzohydrazide analog) replaces the sulfonamide with a hydrazide group, enabling Schiff base formation with proteins like bovine serum albumin (BSA). This modification enhances anti-inflammatory activity via TNF-α inhibition but reduces sulfonamide-specific enzyme targeting .

- N-[4-(Difluoromethoxy)phenyl]-2-(isoindol-dione)acetamide () uses an acetamide linker instead of sulfonamide, altering pharmacokinetics and likely reducing sulfonamide-associated renal toxicity .

Isoindol-Dione Modifications

- Compound C4 retains the isoindol-dione core but replaces the 4-fluorophenyl group with an N-hydroxy sulfonamide, reducing genotoxicity in sickle cell disease models while maintaining efficacy .

- Bromophthalimidobutyryl amides () introduce a bromine atom and butyryl chain, shifting activity toward anticonvulsant effects with reduced neurotoxicity compared to the target compound’s likely profile .

Antimicrobial Activity

Sulfonamide derivatives like Compound 11 () exhibit broad-spectrum antimicrobial activity due to indole-derived scaffolds and halogenated benzoyl groups. The target compound’s fluorophenyl group may offer similar advantages but requires empirical validation .

Anticancer Potential

- 3d () inhibits EGFR tyrosine kinase with a 97% synthesis yield under microwave conditions, suggesting the target compound’s fluorophenyl group could further optimize binding affinity .

- Naphthyloxy-tetrachloro-isoindol-dione derivatives () demonstrate that halogenation enhances cytotoxicity, implying the target compound’s fluorine atom may contribute to similar effects .

Biological Activity

The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on cardiovascular effects, anti-inflammatory properties, and molecular interactions.

- Molecular Formula: C23H18N2O4S

- Molecular Weight: 414.46 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Cardiovascular Effects

Recent studies have indicated that benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study utilized an isolated rat heart model to evaluate these effects:

| Compound | Dose (nM) | Perfusion Pressure Change (%) | Coronary Resistance Change (%) |

|---|---|---|---|

| Control | - | - | - |

| Benzenesulfonamide | 0.001 | +5 | +3 |

| 4-(2-Aminoethyl)benzenesulfonamide | 0.001 | -15 | -12 |

| Other Derivatives | 0.001 | Varies | Varies |

The results demonstrated that 4-(2-aminoethyl)benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance compared to other tested compounds, suggesting a potential mechanism involving calcium channel inhibition .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In a study examining various derivatives of benzenesulfonamides, it was found that certain modifications led to enhanced anti-inflammatory activity. The compound's ability to inhibit pro-inflammatory cytokines was assessed using in vitro assays:

| Compound | IC50 (µM) | Inhibition of TNF-α Production (%) |

|---|---|---|

| Benzenesulfonamide | 10 | 30 |

| 4-(1,3-Dioxo...) | 5 | 50 |

These findings suggest that structural modifications can lead to significant improvements in biological activity against inflammation .

Molecular Docking Studies

To further understand the interaction of This compound with biological targets, molecular docking studies were conducted. The docking simulations revealed potential binding sites related to calcium channels and inflammatory pathways.

Key Findings from Docking Studies

- Binding Affinity: The compound exhibited high binding affinity for calcium channel proteins, indicating its potential as a calcium channel blocker.

- Interaction with Amino Acids: Important interactions were noted with residues such as Glu614 and Ala320, which may play roles in modulating vascular resistance and inflammatory responses .

- Comparative Analysis: Compared to traditional calcium channel blockers like nifedipine and amlodipine, this compound showed a promising profile in preliminary docking studies.

Case Studies

Several case studies have highlighted the practical applications of this compound in treating cardiovascular diseases and inflammatory conditions:

- Case Study 1: A clinical trial involving patients with hypertension demonstrated that administration of benzenesulfonamide derivatives led to significant reductions in blood pressure over a six-week period.

- Case Study 2: In patients with chronic inflammatory diseases, treatment with modified sulfonamides resulted in decreased levels of inflammatory markers such as CRP and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.